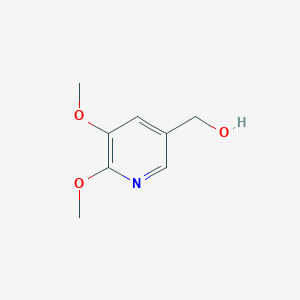

(5,6-Dimethoxypyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5,6-dimethoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVYXUFPTQJWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673843 | |

| Record name | (5,6-Dimethoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-89-6 | |

| Record name | (5,6-Dimethoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Overview of Pyridine Derivatives in Contemporary Chemical Research

Pyridine (B92270) (C₅H₅N) is a heterocyclic organic compound structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. globalresearchonline.net This nitrogen atom imparts unique properties to the pyridine ring, making its derivatives some of the most versatile building blocks in modern chemical research. globalresearchonline.netnih.gov Pyridine and its derivatives are fundamental to numerous applications, ranging from their use as solvents and reagents in organic synthesis to their incorporation into functional nanomaterials and as ligands in organometallic chemistry. globalresearchonline.netnih.gov

The pyridine scaffold is a key component in a vast number of biologically active compounds and natural products, including alkaloids, vitamins, and coenzymes. nih.gov In the pharmaceutical industry, pyridine derivatives are highly sought after due to their ability to enhance the water solubility and bioavailability of drug molecules. researchgate.net The pyridine ring is present in over 7,000 existing drug molecules and has been a cornerstone in the development of therapeutics for a wide array of diseases. rsc.orgnih.gov The adaptability of the pyridine structure allows for extensive functionalization, making it a privileged scaffold in the design and synthesis of novel compounds with diverse therapeutic properties. researchgate.netnih.gov

Significance of the Dimethoxypyridine Scaffold in Synthetic Chemistry

The dimethoxypyridine scaffold, a pyridine (B92270) ring substituted with two methoxy (B1213986) groups, represents a significant subclass of pyridine derivatives with distinct chemical properties that are highly valuable in synthetic chemistry. The presence and position of the electron-donating methoxy groups on the pyridine ring can significantly influence the molecule's reactivity, selectivity, and potential for further functionalization.

The methoxy groups can direct electrophilic substitution reactions and can be involved in metallation-substitution sequences, providing a powerful tool for the construction of complex molecular architectures. This has led to the use of dimethoxypyridine scaffolds in the synthesis of a variety of target molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of the methoxy groups can be tailored to achieve desired electronic and steric effects, making the dimethoxypyridine scaffold a versatile platform for synthetic chemists.

Research Trajectories and Academic Relevance of 5,6 Dimethoxypyridin 3 Yl Methanol

Established Synthetic Routes to the Pyridine Core

The construction of the pyridine ring and its subsequent modification are central to accessing compounds like this compound. Various methodologies have been developed to achieve this, ranging from direct functionalization to multi-step sequences.

Functionalization Strategies of the Pyridine Ring

Direct functionalization of a pre-existing pyridine ring offers an efficient route to target molecules. nih.gov This approach avoids the need for de novo ring synthesis, saving time and resources. One powerful technique is the palladium-mediated direct C-H functionalization, which allows for the formation of carbon-carbon bonds without prior activation of the pyridine starting material. nih.gov For instance, a dimethoxypyridine tetracycle has been synthesized using this method as a key step in the approach to magellanine-type Lycopodium alkaloids. nih.gov The presence of methoxy groups can influence the basicity of the pyridine nitrogen, which in turn can affect the yields of subsequent reactions like the Robinson annulation. nih.gov

Another strategy involves the C3-selective hydroxylation of pyridines through photochemical valence isomerization of pyridine N-oxides. acs.org This method provides a way to introduce a hydroxyl group at the desired position, which can then be further modified. The process is thought to proceed through the formation of a highly strained epoxide intermediate followed by a rearrangement. acs.org

The functionalization of pyridine rings can also be influenced by the substituents already present. For example, the presence of an oxetane (B1205548) unit on the pyridine ring has been shown to direct lithiation to the 4-position. rsc.org The inherent reactivity of the pyridine ring, with its electron-withdrawing nitrogen atom, generally directs electrophilic attack to the 3-position. youtube.com

The following table summarizes different functionalization strategies for pyridine rings:

| Methodology | Description | Key Features | Reference |

| Palladium-mediated C-H functionalization | Direct formation of C-C bonds on the pyridine ring catalyzed by palladium. | No pre-functionalization of the pyridine required. | nih.gov |

| Photochemical valence isomerization | C3-selective hydroxylation of pyridines via pyridine N-oxides. | Introduces a hydroxyl group at the C3 position. | acs.org |

| Directed ortho-metalation | Lithiation directed to a specific position by a functional group. | High regioselectivity. | rsc.org |

| Electrophilic substitution | Reaction with an electrophile, typically at the 3-position. | Influenced by the electron-withdrawing nature of the nitrogen. | youtube.com |

Multi-step Conversion from Precursor Pyridines via Oxidation-Reduction Cascades

Multi-step synthetic sequences provide a high degree of control over the final product's structure. These often involve a series of reactions, including oxidation and reduction steps, to build up the desired functionality on a precursor pyridine. A common approach is the Hantzsch pyridine synthesis, which produces a dihydropyridine (B1217469) that is subsequently oxidized to the aromatic pyridine. youtube.comyoutube.com

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient alternative to traditional multi-step synthesis. nih.govorganic-chemistry.org For example, 3-acylpyridines and pyridine-3-carboxylates can be synthesized through a one-pot cascade reaction involving the [3+3] annulation of an enone intermediate with a β-enaminone or β-enaminoester. nih.gov This process involves Michael addition, aldol-type condensation, and oxidative aromatization. nih.gov Similarly, a copper-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can produce highly substituted pyridines. organic-chemistry.org

The transformation of one functional group into another on the pyridine ring is also a key strategy. For instance, a 2-chloropyridine (B119429) precursor can be converted to a pyridine-2(1H)-one. beilstein-journals.org The synthesis of multi-substituted pyridines often starts from readily available precursors like ylidenemalononitriles. nih.gov

Organometallic Reagent-Mediated Syntheses (e.g., directed ortho-metalation using n-BuLi)

Organometallic reagents, particularly organolithium compounds like n-butyllithium (n-BuLi), are powerful tools for the functionalization of pyridines. acs.org Directed ortho-metalation (DoM) is a prominent strategy where a directing metalation group (DMG) on the aromatic ring guides the deprotonation by an organolithium reagent to the adjacent ortho-position. wikipedia.orgbaranlab.org The methoxy group is an effective DMG. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

The choice of organolithium reagent and reaction conditions can significantly impact the chemo- and regioselectivity of the metalation. For example, using n-BuLi in combination with a lithium aminoalkoxide can form mixed aggregates that exhibit different reactivity compared to n-BuLi alone. acs.orgnih.gov The type of aggregate, whether a dimer or a tetramer, can determine whether nucleophilic addition or α-lithiation occurs. nih.gov The solvent and temperature also play a crucial role in the outcome of these reactions. acs.orgnih.gov

The regioselectivity of lithiation can be highly specific. For instance, 3-oxetane pyridines can be selectively lithiated at the 4-position using n-BuLi. rsc.org In some cases, metalation can even be directed to the meta-position, breaking the general rule of ortho-metalation, by using specially designed template bases. strath.ac.uk

The following table outlines key aspects of organometallic reagent-mediated syntheses:

| Reagent/Method | Description | Key Features | Reference |

| n-Butyllithium (n-BuLi) | A strong base used for deprotonation and lithiation. | Widely used for metalation of aromatic compounds. | acs.orgwikipedia.org |

| Directed ortho-metalation (DoM) | A DMG directs lithiation to the ortho-position. | Allows for highly regioselective functionalization. | wikipedia.orgbaranlab.org |

| n-BuLi−Li−Aminoalkoxide Mixed Aggregates | Combinations of n-BuLi with lithium aminoalkoxides. | Can alter the chemoselectivity of the reaction. | acs.orgnih.gov |

| Template Bases | Specially designed bases for meta-selective metalation. | Overcomes the conventional ortho-directing effect. | strath.ac.uk |

Stereochemical Considerations in this compound Synthesis

When the substituents on the pyridine ring create a chiral center, as can be the case with analogues of this compound, controlling the stereochemistry becomes a critical aspect of the synthesis.

Diastereomeric and Enantiomeric Separations

For racemic mixtures of chiral pyridine derivatives, separation of the enantiomers is often necessary. One common method is diastereomeric recrystallization, where the enantiomers are converted into diastereomers by reacting them with a chiral resolving agent. wikipedia.org These diastereomers have different physical properties and can be separated by crystallization. wikipedia.org Another approach is the use of chiral chromatography, where a chiral stationary phase is used to separate the enantiomers. google.com

The separation of diastereomers can also be achieved by HPLC, sometimes requiring the introduction of a chiral auxiliary group to the molecule. nih.gov For example, diastereomeric esters of 1,4-dihydropyridine (B1200194) derivatives have been separated using this technique. nih.gov In some cases, selective crystallization of one diastereomer from a mixture can be achieved. nih.gov

Stereoselective Synthetic Approaches

To avoid the need for separation, stereoselective synthetic methods aim to produce a single enantiomer or diastereomer directly. Asymmetric synthesis often employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, the asymmetric reduction of prochiral ketones to chiral alcohols is a widely used transformation, often catalyzed by transition metal complexes or enzymes like alcohol dehydrogenases. nih.gov

Catalytic asymmetric hydrogenation is another powerful tool. For instance, a chiral DM-SEGPHOS-Ru(II) complex has been used for the asymmetric hydrogenation of a β-keto amide to afford a β-hydroxy amide with high diastereoselectivity and enantioselectivity. researchgate.netnih.gov The kinetic resolution of racemic secondary alcohols using a planar-chiral analogue of 4-(dimethylamino)pyridine has also been shown to be effective. acs.org

Recent advances in the catalytic stereoselective dearomatization of pyridines have opened up new avenues for the synthesis of chiral N-heterocycles. mdpi.com These methods can provide access to enantiomerically enriched dihydropyridines and other related structures. mdpi.com

The following table highlights different stereoselective approaches:

| Methodology | Description | Key Features | Reference |

| Diastereomeric Recrystallization | Separation of enantiomers via the formation and crystallization of diastereomers. | A classical method for chiral resolution. | wikipedia.org |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | A widely used analytical and preparative technique. | google.com |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone to a chiral alcohol. | Can be achieved with chiral catalysts or enzymes. | nih.gov |

| Asymmetric Hydrogenation | Stereoselective addition of hydrogen across a double bond. | Employs chiral catalysts to induce stereoselectivity. | researchgate.netnih.gov |

| Catalytic Stereoselective Dearomatization | Asymmetric transformation of pyridines to non-aromatic chiral heterocycles. | Provides access to enantiomerically enriched building blocks. | mdpi.com |

An in-depth examination of the synthetic approaches for producing this compound and its related analogues reveals a reliance on modern catalytic strategies. These methods are crucial for constructing the substituted pyridine core and introducing the required functional groups with precision and efficiency. The following sections detail the catalytic methodologies and the progress toward scalable production protocols.

Spectroscopic Characterization and Structural Elucidation of 5,6 Dimethoxypyridin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be essential for the complete structural assignment of (5,6-Dimethoxypyridin-3-yl)methanol.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the two methoxy (B1213986) groups. The splitting patterns (e.g., singlets, doublets) and coupling constants (J-values) would reveal the neighboring relationships between these protons, confirming the substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, aliphatic, attached to oxygen). For this compound, distinct peaks would be expected for the carbons of the pyridine ring, the hydroxymethyl group, and the two methoxy groups.

Despite the critical role of NMR in structural verification, a search of publicly available scientific literature and spectral databases did not yield experimental ¹H or ¹³C NMR data specifically for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

For this compound (C₈H₁₁NO₃), the expected monoisotopic mass is approximately 169.0739 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the molecular formula.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 170.08118 |

| [M+Na]⁺ | 192.06312 |

| [M-H]⁻ | 168.06662 |

| [M+NH₄]⁺ | 187.10772 |

| [M+K]⁺ | 208.03706 |

| [M+H-H₂O]⁺ | 152.07116 |

These predicted values serve as a theoretical guide for the interpretation of experimental mass spectra.

Advanced Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), are employed to determine the absolute configuration of chiral molecules. However, this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, advanced chiroptical spectroscopy techniques like VCD are not applicable for the stereochemical analysis of this particular compound.

Computational and Theoretical Studies on 5,6 Dimethoxypyridin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Charge Distribution (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like (5,6-Dimethoxypyridin-3-yl)methanol. These methods can elucidate the electronic structure, charge distribution, and various spectroscopic properties.

For a molecule with the complexity of this compound, DFT calculations using a functional such as B3LYP and a basis set like 6-31G(d,p) would be a standard starting point for geometry optimization and electronic property prediction. nih.gov Such calculations would yield crucial data points, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Electron Density and Charge Distribution: Analysis of the electron density surface and the application of population analysis methods (e.g., Mulliken or Natural Bond Orbital analysis) would reveal the distribution of charges across the molecule. In this compound, the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups are expected to be regions of high electron density, making them potential sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. Red regions (negative potential) would indicate areas prone to electrophilic attack, while blue regions (positive potential) would signify areas susceptible to nucleophilic attack. For this compound, the nitrogen lone pair and the oxygen atoms would be expected to show negative potential.

While specific data for this compound is not available, studies on other substituted pyridines confirm that DFT methods accurately predict these electronic properties, which are crucial for understanding their chemical behavior. nih.govresearchgate.net

Predictive Modeling of Reactivity and Reaction Selectivity

Predictive modeling of the reactivity of this compound would leverage the electronic structure data obtained from quantum chemical calculations. This would allow for the theoretical investigation of various chemical transformations.

The reactivity of this molecule is governed by the interplay of its functional groups: the pyridine ring, the two methoxy groups, and the hydroxymethyl group.

Reactivity of the Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the two electron-donating methoxy groups at positions 5 and 6 would activate the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. Computational models could predict the most likely sites of substitution.

Reactivity of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can undergo oxidation to an aldehyde or a carboxylic acid. It can also be a site for esterification or etherification. Computational modeling could explore the reaction pathways and transition states for these transformations, providing insights into the reaction kinetics and thermodynamics. For instance, the reaction of similar pyridine methanols with tosyl chloride has been a subject of interest, where computational studies could predict whether chlorination or tosylation would occur. researchgate.net

Nucleophilicity of the Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it a nucleophilic center, allowing it to react with alkyl halides to form pyridinium (B92312) salts.

Predictive models for substituted pyridines have been used to understand their role in catalysis, such as in the methanol-to-olefin reaction, by examining how modifications to the pyridine ring affect reaction selectivity. sciengine.comnih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are key to its physical properties and how it interacts with other molecules. Conformational analysis would identify the most stable arrangements of the molecule in space.

The primary sources of conformational flexibility in this molecule are the rotation around the C-C bond connecting the hydroxymethyl group to the pyridine ring and the rotation of the methyl groups of the methoxy substituents.

Rotational Isomers (Rotamers): Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This would identify the global energy minimum conformation as well as other low-energy rotamers.

Intermolecular Interactions: In the solid state or in solution, this compound molecules can interact with each other through hydrogen bonding (involving the hydroxyl group) and van der Waals forces. Computational studies could model these interactions to predict crystal packing or solvation effects.

Research on other complex heterocyclic systems has demonstrated the power of DFT in performing conformational analysis and correctly assigning the structures of different stable rotamers. nih.gov

Validation of Computational Models with Experimental Data

A critical step in any computational study is the validation of the theoretical models against experimental data. This ensures that the computational methods employed provide an accurate representation of the molecule's properties.

For this compound, this would involve comparing calculated data with experimentally determined values.

Spectroscopic Data: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C) can be calculated using DFT. These calculated spectra can then be compared with experimental spectra. A good correlation between the theoretical and experimental data would validate the accuracy of the computed geometry and electronic structure. nih.gov

Geometric Parameters: If the crystal structure of this compound were determined using X-ray diffraction, the experimental bond lengths and angles could be directly compared to the values from the optimized geometry calculated by DFT.

While no such validation studies are published for this compound, this approach is standard practice in computational chemistry and has been successfully applied to a wide range of organic molecules, including various pyridine derivatives. nih.govresearchgate.net

Strategic Applications of 5,6 Dimethoxypyridin 3 Yl Methanol As a Synthetic Intermediate and Building Block

Utility in the Construction of Complex Organic Architectures

Heteroaromatic compounds are essential building blocks for creating functional molecules used in materials science and medicinal chemistry. mdpi.com (5,6-Dimethoxypyridin-3-yl)methanol, as a substituted heterocyclic alcohol, serves as a valuable precursor in the synthesis of more complex structures. The hydroxymethyl group can readily generate a cation, facilitating synthetically useful cycloaddition reactions to create diverse cyclopentanoid scaffolds. nih.govresearchgate.net This reactivity allows for the introduction of the pyridine (B92270) fragment into larger molecules, contributing to the synthesis of varied and complex organic architectures.

The presence of multiple functional groups—the alcohol, the methoxy (B1213986) groups, and the nitrogen atom in the pyridine ring—offers several handles for synthetic manipulation. This multi-functionality allows it to be incorporated into larger, intricate molecules, which is a critical aspect in the total synthesis of natural products and the design of novel chemical entities. Methanol (B129727) itself is considered a key C1 building block in the chemical industry, often used in methylation reactions and the synthesis of heterocycles. researchgate.netspringernature.com The hydroxymethyl group on the pyridine ring of this compound can be seen as a pre-installed C1 unit, primed for further elaboration in the assembly of complex structures.

Precursor in the Development of Pyridine-Based Bioactive Scaffolds and Pharmaceutical Intermediates

Pyridine derivatives are highly sought-after in the pharmaceutical industry due to their ability to act as pharmacophores and improve the solubility of potential drug molecules. nih.gov this compound is a key intermediate in the synthesis of more complex pharmaceutical compounds. calpaclab.com The functional groups on the molecule allow for its modification and incorporation into larger, biologically active scaffolds.

A closely related isomer, (2,5-Dimethoxypyridin-3-yl)methanol, is synthesized from 2,5-Dimethoxynicotinaldehyde via reduction with sodium borohydride in methanol. google.com This alcohol is then converted into a bromomethyl derivative, 3-(Bromomethyl)-2,5-dimethoxypyridine, a reactive intermediate used in the subsequent steps of pharmaceutical synthesis. google.com This example highlights the role of such dimethoxy-pyridin-methanol structures as crucial stepping stones in the production of advanced pharmaceutical intermediates.

| Application Category | Specific Role of this compound or Analogs | Potential Therapeutic Area |

| Pharmaceutical Intermediate | Precursor to reactive intermediates like bromomethyl-pyridines. google.com | Antibacterials google.com |

| Bioactive Scaffolds | Core structure for building pyridine-based therapeutic agents. nih.gov | Various (e.g., Influenza, Bacterial Infections) |

| Antibacterial Development | Building block for compounds targeting Mycobacterium tuberculosis. google.com | Tuberculosis google.com |

| Antiviral Research | Potential scaffold for influenza endonuclease inhibitors. rsc.orgresearchgate.net | Influenza rsc.orgresearchgate.net |

| Analog Development | Versatile starting material for creating libraries of compounds with modified biological activity. | Drug Discovery |

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system and has emerged as a promising target in cancer therapy. nih.govnih.gov Agonists of the STING pathway can induce potent anti-tumor immune responses. nih.govresearchgate.net The development of novel, potent, and systemically available STING agonists is an area of intense research. nih.gov While a wide variety of chemical structures are being explored for STING agonism, there is no specific documentation in the provided search results detailing the use of this compound as an intermediate in the synthesis of STING agonists. However, given the prevalence of heterocyclic scaffolds in pharmacologically active molecules, its potential as a building block in this context cannot be entirely ruled out for future research.

The rising threat of antibiotic resistance necessitates the discovery of new antibacterial agents. nih.gov Pyridine derivatives are a well-established class of compounds with significant antibacterial potential. nih.gov The scaffold of this compound is relevant to the development of new antibacterial drugs. For instance, a patent for novel antibacterial compounds describes structures containing a substituted dimethoxypyridin-yl moiety. google.com Specifically, compounds with antitubercular activity have been designed using a related intermediate, (2,5-Dimethoxypyridin-3-yl)methanol, which is further functionalized to be incorporated into the final active molecule. google.com The development of structural analogues of existing beta-lactam antibiotics is another strategy to combat resistant bacterial strains, and functionalized building blocks are essential for such synthetic efforts. plos.org The structural features of this compound make it a candidate for the synthesis of novel compounds aimed at treating bacterial infections, including those caused by multi-drug resistant pathogens.

Influenza remains a significant global health threat, and the emergence of drug-resistant strains creates an urgent need for new antiviral therapies. rsc.org The influenza virus endonuclease, a component of the viral RNA polymerase complex, is an essential enzyme for viral replication and a validated target for antiviral drugs. rsc.orgnih.gov Inhibitors of this enzyme, such as baloxavir marboxil, represent a newer class of anti-influenza agents. researchgate.net Many of these inhibitors are complex heterocyclic molecules. The development of novel endonuclease inhibitors often involves the synthesis and evaluation of various scaffolds that can effectively bind to the enzyme's active site. nih.gov While direct synthesis of anti-influenza endonuclease inhibitors using this compound is not explicitly detailed in the provided search results, its structure as a functionalized pyridine makes it a plausible building block for creating new chemical entities to be tested for this activity. rsc.orgresearchgate.net

A key strategy in drug discovery is the synthesis of analogues of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. This compound is a versatile starting material for generating a library of such analogues. The three functional groups—the hydroxymethyl and two methoxy groups—provide distinct sites for chemical modification. For example, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into various esters and ethers. The methoxy groups could potentially be demethylated to yield hydroxyl groups, which can then be further functionalized. These modifications can significantly impact the molecule's interaction with biological targets. The synthesis of analogues of beta-lactam antibiotics and other bioactive molecules has been shown to yield compounds with enhanced or novel activities. plos.org

Versatility in Diversified Organic Synthesis Applications

Beyond its applications in medicinal chemistry, this compound is a versatile reagent for a broad range of organic synthesis applications. As a heterocyclic building block, it can be used in the construction of various larger chemical structures. mdpi.comresearchgate.net The hydroxymethyl group allows it to act as a C1 building block, similar to how methanol is used in various organic transformations. researchgate.netspringernature.com

The reactivity of its functional groups enables numerous transformations. The alcohol can be converted to a leaving group, such as a halide or mesylate, to facilitate nucleophilic substitution reactions, as demonstrated with its isomer. google.com This transforms the molecule into a useful alkylating agent for introducing the dimethoxypyridinylmethyl moiety into other molecules. The pyridine ring itself can undergo reactions such as N-oxidation or be used as a ligand in organometallic chemistry. This synthetic flexibility makes this compound a valuable tool for chemists in academic and industrial research. calpaclab.com

Application in Custom Chemical Synthesis and Building Block Libraries

This compound is a key heterocyclic building block utilized in custom chemical synthesis and the generation of compound libraries for drug discovery and materials science. calpaclab.com Its value stems from the substituted pyridine core, which provides a rigid scaffold with specific electronic and hydrogen-bonding properties that can be strategically modified. The presence of two methoxy groups and a primary alcohol function offers multiple points for chemical derivatization, making it a versatile intermediate for constructing more complex molecular architectures.

The compound's utility is evident in its application as a starting material or intermediate in the synthesis of a variety of target molecules. For instance, it has been employed in the development of novel antibacterial agents. A patented synthetic route describes the preparation of this compound from 5-bromo-2,3-dimethoxypyridine, which then serves as an intermediate for further elaboration into potent antibacterial compounds. google.com

Furthermore, this building block is instrumental in creating analogues of natural products and other biologically active compounds for structure-activity relationship (SAR) studies. Research into inhibitors of mitochondrial complex II, derived from the natural product Atpenin A5, has utilized related dimethoxypyridine scaffolds. nih.gov The synthesis of these derivatives allows for systematic exploration of the chemical space around a pharmacophore, aiding in the optimization of potency and other pharmacological properties. Similarly, it has been used in the synthesis of compounds aimed at inhibiting influenza A endonuclease. nih.gov

Chemical suppliers categorize this compound as a research chemical and a member of heterocyclic building block collections, underscoring its role in early-stage discovery research. calpaclab.com Its availability allows chemists to incorporate the dimethoxypyridine motif into diverse molecular libraries. These libraries, containing numerous structurally related compounds, are crucial for high-throughput screening campaigns to identify new lead compounds for drug development. The related compound, (6-methoxypyridin-3-yl)methanol, is described as a fragment molecule that provides a structural basis for designing and screening novel drug candidates through linking, expansion, and modification. targetmol.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1138443-89-6 calpaclab.com |

| Molecular Formula | C8H11NO3 calpaclab.comuni.lu |

| Molecular Weight | 169.18 g/mol calpaclab.com |

| InChIKey | KIVYXUFPTQJWKK-UHFFFAOYSA-N uni.lu |

Table 2: Selected Applications in Synthesis

| Application Area | Synthetic Role | Example Reference |

|---|---|---|

| Antibacterial Agents | Intermediate | Synthesis of novel antibacterial compounds google.com |

| Antineoplastic Research | Scaffold for Derivatives | Synthesis of Atpenin A5 analogues for mitochondrial complex II inhibition nih.gov |

| Antiviral Research | Intermediate | Synthesis of influenza A endonuclease inhibitors nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5,6-Dimethoxypyridin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation or hydroxylation of pre-functionalized pyridine derivatives. For example, alkylation of 5,6-dimethoxypyridine precursors with formaldehyde under basic conditions (e.g., NaH in THF) is a common approach. Reaction temperature and stoichiometry are critical: lower temperatures (~0°C) minimize side reactions, while excess formaldehyde ensures complete conversion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >90% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include the methoxy groups (δ ~3.8–3.9 ppm, singlet) and the hydroxymethyl proton (δ ~4.5–4.7 ppm, broad singlet). HRMS should confirm the molecular ion peak ([M+H]⁺ at m/z 200.1052 for C₉H₁₃NO₃). Cross-validate with FT-IR to detect hydroxyl stretches (~3200–3400 cm⁻¹) .

Q. What stability considerations are essential for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at −20°C. For long-term stability, lyophilization is recommended. Monitor degradation via TLC (silica, 10% MeOH/DCM) every 3–6 months; degradation products often appear as lower Rf spots due to oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, solvent effects). To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%).

- Validate via orthogonal methods : Pair enzymatic assays (e.g., IC₅₀ measurements) with cellular viability assays (e.g., MTT).

- Cross-reference structural analogs : Compare with tert-butyl carbamate derivatives (e.g., ) to isolate electronic vs. steric effects .

Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?

- Methodological Answer : To target specific positions (e.g., C-2 or C-4):

- Directing groups : Introduce temporary groups (e.g., Boc-protected amines) to steer metal-catalyzed cross-couplings.

- Protection/deprotection : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) before halogenation or coupling reactions.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict electron density distribution and guide functionalization .

Q. How can researchers leverage this compound as a precursor for mitochondrial complex II inhibitors?

- Methodological Answer : Modify the hydroxymethyl group to introduce lipophilic side chains (e.g., alkyl ketones via Friedel-Crafts acylation). For example, coupling with undecanoyl chloride enhances membrane permeability, targeting mitochondrial enzymes. Evaluate inhibitory activity via succinate dehydrogenase (SDH) assays in isolated mitochondria, using malonate as a positive control .

Q. What analytical techniques differentiate this compound from its positional isomers?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, in the 5,6-dimethoxy isomer, the pyridine ring protons (C-2 and C-4) show distinct coupling patterns (e.g., C-2 proton as a doublet at δ ~6.8 ppm). X-ray crystallography provides definitive confirmation, but if crystals are unavailable, compare HPLC retention times using a C18 column (ACN/water, 0.1% TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.